molecular formula C25H22BrN3O2 B15016593 N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

N'-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide

Cat. No.: B15016593
M. Wt: 476.4 g/mol
InChI Key: TUDMNSIHRQNHAS-JFLMPSFJSA-N
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Description

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a unique structure that combines an indole core with a hydrazide functional group, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide typically involves a multi-step process. One common method includes the Fischer indole synthesis, which is a well-established procedure for constructing indole rings . The reaction involves the condensation of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst. Following the formation of the indole core, the compound undergoes further functionalization to introduce the benzyl, methyl, and bromophenoxy groups. The final step involves the formation of the hydrazide linkage through the reaction of the indole derivative with an appropriate hydrazine reagent .

Chemical Reactions Analysis

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The indole core of the compound is known to bind with high affinity to various receptors and enzymes, modulating their activity. The hydrazide functional group can form hydrogen bonds and other interactions with biological macromolecules, enhancing the compound’s binding affinity and specificity . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects.

Comparison with Similar Compounds

N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide can be compared with other indole derivatives such as:

The uniqueness of N’-[(E)-(1-benzyl-2-methyl-1H-indol-3-yl)methylidene]-2-(3-bromophenoxy)acetohydrazide lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C25H22BrN3O2

Molecular Weight

476.4 g/mol

IUPAC Name

N-[(E)-(1-benzyl-2-methylindol-3-yl)methylideneamino]-2-(3-bromophenoxy)acetamide

InChI

InChI=1S/C25H22BrN3O2/c1-18-23(15-27-28-25(30)17-31-21-11-7-10-20(26)14-21)22-12-5-6-13-24(22)29(18)16-19-8-3-2-4-9-19/h2-15H,16-17H2,1H3,(H,28,30)/b27-15+

InChI Key

TUDMNSIHRQNHAS-JFLMPSFJSA-N

Isomeric SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)/C=N/NC(=O)COC4=CC(=CC=C4)Br

Canonical SMILES

CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C=NNC(=O)COC4=CC(=CC=C4)Br

Origin of Product

United States

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